3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide
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Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole-based compounds and has been found to have interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide involves the inhibition of specific enzymes, such as tyrosine kinases, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound can disrupt the cellular processes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to exhibit potent anti-proliferative and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide in lab experiments include its high potency and specificity, as well as its favorable pharmacokinetic profile. However, limitations include the need for further optimization of the synthesis method to improve yields and reduce costs, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide. These include:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders.
3. Studies to fully understand its mechanism of action and potential side effects.
4. Development of new analogs with improved potency and selectivity.
5. Investigation of its potential as a tool for studying cellular signaling pathways and protein-protein interactions.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. Its high potency and specificity make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide involves several steps, including the reaction of 4-bromo-3-nitro-1H-pyrazole with formaldehyde and the subsequent reaction of the resulting compound with N-(2-methylthiophenyl)benzamide. The process has been optimized to yield high purity and good yields of the final product.
Scientific Research Applications
The compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, such as tyrosine kinases, which are involved in various cellular processes. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders.
properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-27-16-8-3-2-7-15(16)20-18(24)13-6-4-5-12(9-13)10-22-11-14(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJHFJSJHMZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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